molecular formula C10H10N2S B11772063 2-Benzylthiazol-5-amine

2-Benzylthiazol-5-amine

Cat. No.: B11772063
M. Wt: 190.27 g/mol
InChI Key: GKDIXGQSEORQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylthiazol-5-amine is a heterocyclic compound that features a benzyl group attached to a thiazole ring. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiazol-5-amine typically involves the cyclization of 2-aminobenzenethiol with benzyl halides under basic conditions. One common method includes the use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylthiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoles.

Comparison with Similar Compounds

2-Benzylthiazol-5-amine can be compared with other thiazole derivatives such as:

Uniqueness: What sets this compound apart is its benzyl group, which enhances its lipophilicity and allows for better membrane permeability. This makes it a more effective candidate for drug development compared to other thiazole derivatives .

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-benzyl-1,3-thiazol-5-amine

InChI

InChI=1S/C10H10N2S/c11-9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2

InChI Key

GKDIXGQSEORQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.